molecular formula C51H56N4O10S B12289330 Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn

Cat. No.: B12289330
M. Wt: 917.1 g/mol
InChI Key: WKITTXXOKHCFMV-UHFFFAOYSA-N
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Description

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is a synthetic peptide compound. It is composed of three amino acids: glutamic acid (gGlu), cysteine (Cys), and lysine (Lys), each protected by specific groups to prevent unwanted reactions during synthesis. The compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn typically involves the following steps:

    Protection of Amino Acids: Each amino acid is protected by specific groups. For example, glutamic acid is protected by a benzyloxycarbonyl (Cbz) group, cysteine by a benzyl (Bn) group, and lysine by both Cbz and Bn groups.

    Coupling Reactions: The protected amino acids are then coupled together using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Purification: The resulting peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn can undergo various chemical reactions, including:

    Deprotection: Removal of the protecting groups under specific conditions. For example, hydrogenation can be used to remove the Cbz group.

    Oxidation and Reduction: The cysteine residue can undergo oxidation to form disulfide bonds or reduction to break these bonds.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrogenation: Used for deprotection, typically in the presence of a palladium catalyst.

    Oxidizing Agents: Such as hydrogen peroxide for forming disulfide bonds.

    Reducing Agents: Like dithiothreitol (DTT) for breaking disulfide bonds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection would yield the free peptide without the protecting groups.

Scientific Research Applications

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn has several applications in scientific research:

    Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.

    Biological Studies: Employed in studies involving protein-protein interactions and enzyme-substrate interactions.

    Medical Research: Investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.

    Industrial Applications: Utilized in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through its peptide backbone and functional groups. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(OBn): Similar structure but lacks the Cbz group on lysine.

    Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Bn): Similar structure but has a benzyl group instead of Cbz on lysine.

Uniqueness

Cbz-DL-gGlu(OBn)-DL-Cys(Bn)-DL-Lys(Cbz)-OBn is unique due to its specific combination of protecting groups, which provides stability and reactivity for various synthetic and research applications. Its ability to undergo selective deprotection and participate in diverse chemical reactions makes it a valuable compound in peptide chemistry.

Properties

Molecular Formula

C51H56N4O10S

Molecular Weight

917.1 g/mol

IUPAC Name

benzyl 2-[[3-benzylsulfanyl-2-[[5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C51H56N4O10S/c56-46(30-29-44(49(59)63-33-39-20-8-2-9-21-39)55-51(61)65-35-41-24-12-4-13-25-41)53-45(37-66-36-42-26-14-5-15-27-42)47(57)54-43(48(58)62-32-38-18-6-1-7-19-38)28-16-17-31-52-50(60)64-34-40-22-10-3-11-23-40/h1-15,18-27,43-45H,16-17,28-37H2,(H,52,60)(H,53,56)(H,54,57)(H,55,61)

InChI Key

WKITTXXOKHCFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)CCC(C(=O)OCC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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